molecular formula C13H19NO2S B5178544 ethyl 1-(3-thienylmethyl)-2-piperidinecarboxylate

ethyl 1-(3-thienylmethyl)-2-piperidinecarboxylate

Cat. No. B5178544
M. Wt: 253.36 g/mol
InChI Key: KJDSSQJGGBISDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-thienylmethyl)-2-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as Troparil and is a member of the piperidine class of compounds. Troparil has been studied for its potential use in the treatment of a variety of medical conditions, including addiction and depression. In

Mechanism of Action

Troparil acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine in the brain, Troparil can produce a feeling of pleasure and reward, which can be useful in the treatment of addiction and depression.
Biochemical and Physiological Effects:
Troparil has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can lead to a feeling of pleasure and reward. It has also been shown to increase the levels of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and motivation. Troparil has also been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

Troparil has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter, which makes it useful in the study of dopamine reuptake inhibition. It also has a relatively long half-life, which makes it useful in the study of long-term effects. However, Troparil also has some limitations. It can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments. It also has a high potential for abuse, which can make it difficult to use in human studies.

Future Directions

There are several future directions for the study of Troparil. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of Troparil in human subjects, particularly in the treatment of addiction and depression. Additionally, there is potential for the development of new drugs based on the structure of Troparil, which could have improved efficacy and fewer side effects.
Conclusion:
In conclusion, Troparil is a chemical compound that has significant potential for use in the treatment of addiction and depression. Its mechanism of action as a dopamine reuptake inhibitor has been studied extensively, and it has been shown to have a variety of biochemical and physiological effects. While Troparil has some limitations for use in lab experiments, there are several future directions for research that could lead to the development of new and improved drugs based on its structure.

Synthesis Methods

The synthesis of Troparil involves a multi-step process that includes the reaction of 3-thiophenemethanol with piperidine and ethyl chloroformate. The resulting product is then purified using chromatography techniques. The synthesis method has been studied extensively, and modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

Troparil has been studied for its potential use in the treatment of addiction, depression, and other medical conditions. Research has shown that Troparil has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the reuptake of dopamine, Troparil can increase the levels of dopamine in the brain, leading to a feeling of pleasure and reward. This effect has been studied in animal models and has shown promise in the treatment of addiction.

properties

IUPAC Name

ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-16-13(15)12-5-3-4-7-14(12)9-11-6-8-17-10-11/h6,8,10,12H,2-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDSSQJGGBISDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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